N-(3-chloropyridin-2-yl)pyridine-4-carboxamide
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Overview
Description
N-(3-chloropyridin-2-yl)pyridine-4-carboxamide is a compound that belongs to the class of pyridine carboxamides Pyridine carboxamides are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloropyridin-2-yl)pyridine-4-carboxamide typically involves the reaction of 3-chloropyridine-2-amine with pyridine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of automated continuous flow reactors, which allow for precise control of reaction conditions and improved yields. The use of microwave-assisted synthesis is another approach that can significantly reduce reaction times and enhance product purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloropyridin-2-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(3-aminopyridin-2-yl)pyridine-4-carboxamide.
Substitution: N-(3-substituted pyridin-2-yl)pyridine-4-carboxamide derivatives.
Scientific Research Applications
N-(3-chloropyridin-2-yl)pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chloropyridin-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites, inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)pyridine-4-carboxamide: Lacks the chlorine substituent, which may affect its biological activity and chemical reactivity.
N-(3-bromopyridin-2-yl)pyridine-4-carboxamide: Contains a bromine atom instead of chlorine, which can influence its reactivity and interactions with biological targets.
Uniqueness
N-(3-chloropyridin-2-yl)pyridine-4-carboxamide is unique due to the presence of the chlorine atom, which can enhance its reactivity and binding affinity to certain molecular targets. This makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
N-(3-chloropyridin-2-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c12-9-2-1-5-14-10(9)15-11(16)8-3-6-13-7-4-8/h1-7H,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCAWOQOZPUOKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC(=O)C2=CC=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358597 |
Source
|
Record name | ST50921193 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63913-17-7 |
Source
|
Record name | ST50921193 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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